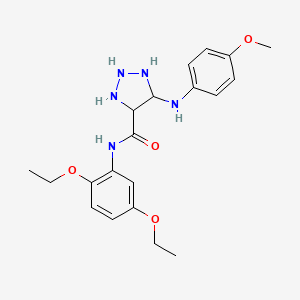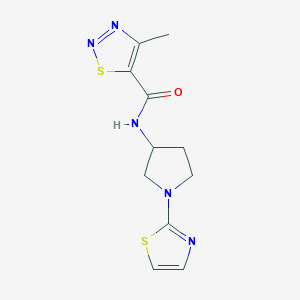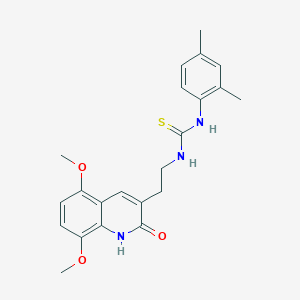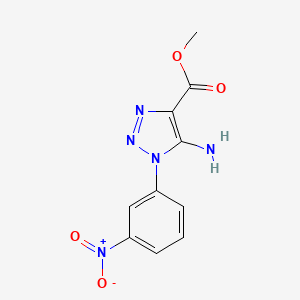
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide, also known as DMAT, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMAT belongs to a class of compounds called triazolyl carboxamides, which have been shown to have anti-tumor properties. In
作用機序
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide inhibits HSP90 by binding to its ATP-binding site, which is essential for its activity. This leads to the destabilization and degradation of various client proteins that are important for cancer cell survival. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also induce the expression of various genes that are involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have anti-tumor effects in various cancer cell lines and animal models. It can induce cancer cell death, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can also modulate various signaling pathways that are important for cancer cell survival, such as the PI3K/AKT and MAPK pathways.
実験室実験の利点と制限
One advantage of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is that it has a high specificity for HSP90, which reduces the risk of off-target effects. In addition, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for clinical development. However, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide also has some limitations, such as its potential toxicity and the need for further optimization to improve its potency and selectivity.
将来の方向性
There are several future directions for research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide. One area of focus is the optimization of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide and its analogs to improve their potency and selectivity. Another area of focus is the development of combination therapies that combine N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide with other drugs or therapies to enhance its anti-tumor effects. Finally, there is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide in cancer patients.
Conclusion
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide is a promising compound that has shown anti-tumor effects in various cancer cell lines and animal models. Its mechanism of action involves the inhibition of HSP90, which is essential for cancer cell survival. N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has several advantages, such as its high specificity for HSP90 and good pharmacokinetic properties, but also has some limitations, such as its potential toxicity. Future research on N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide should focus on optimizing its potency and selectivity, developing combination therapies, and evaluating its safety and efficacy in clinical trials.
合成法
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents. One method involves the reaction of 2,5-diethoxybenzene with 4-methoxyaniline to form N-(2,5-diethoxyphenyl)-4-methoxyaniline. This intermediate is then reacted with triethylorthoformate to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)-1,2,4-triazole. Finally, this compound is reacted with phosgene to form N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide.
科学的研究の応用
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide has been extensively studied for its potential use in cancer treatment. In particular, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins that are important for cancer cell survival. By inhibiting HSP90, N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide can induce cancer cell death and inhibit tumor growth.
特性
IUPAC Name |
N-(2,5-diethoxyphenyl)-5-(4-methoxyanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-4-28-15-10-11-17(29-5-2)16(12-15)22-20(26)18-19(24-25-23-18)21-13-6-8-14(27-3)9-7-13/h6-12,18-19,21,23-25H,4-5H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZBHZNYZDUVAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 75118405 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{(E)-[(3-chloro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2931940.png)


![N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2931945.png)
![4-[4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2931946.png)


![3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2931950.png)
![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2931953.png)
![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)
